molecular formula C17H18N2O3 B13631647 5-((4-Ethoxy-2-hydroxybenzylidene)amino)-2-methylbenzamide

5-((4-Ethoxy-2-hydroxybenzylidene)amino)-2-methylbenzamide

Katalognummer: B13631647
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: SYOGNWFSRHWBBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 4-ethoxy-2-hydroxybenzaldehyde and 2-methylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide stands out due to its specific ethoxy and hydroxy functional groups, which confer unique chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-22-14-7-5-12(16(20)9-14)10-19-13-6-4-11(2)15(8-13)17(18)21/h4-10,20H,3H2,1-2H3,(H2,18,21)

InChI-Schlüssel

SYOGNWFSRHWBBW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)C)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.